Iron(III) fluoride trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Fluorine source:

Iron(III) fluoride trihydrate serves as a readily available source of fluoride ions (F⁻). These ions play a crucial role in various research areas, including:

- Biochemistry and enzymology: Fluoride ions can act as inhibitors or activators of specific enzymes, aiding in understanding their function and mechanisms.

- Material science: Fluoride ions are incorporated into various materials to enhance their properties, such as increasing their strength or altering their electrical conductivity.

- Environmental science: Studies on fluoride mobilization and transport in environmental systems often utilize Iron(III) fluoride trihydrate as a source of fluoride ions.

Catalyst:

Iron(III) fluoride trihydrate exhibits catalytic activity in specific reactions, making it valuable for research in organic and inorganic chemistry. Examples include:

- Cross-coupling reactions: Iron(III) fluoride-based compounds can catalyze reactions that form carbon-carbon bonds, which are crucial steps in synthesizing various organic molecules.

- Cyanohydrin synthesis: Iron(III) fluoride can promote the addition of cyanide groups to aldehydes, leading to the formation of cyanohydrins, essential intermediates in the synthesis of pharmaceuticals and other valuable compounds.

Precursor for other materials:

Iron(III) fluoride trihydrate serves as a starting material for preparing various other fluoride-containing compounds with specific properties needed for research purposes. These materials may be used in:

- Solid-state chemistry: Studying the synthesis, structure, and properties of novel fluoride materials with potential applications in areas like energy storage, catalysis, and electronics.

- Magnetic materials: Certain iron-fluoride compounds exhibit unique magnetic properties, making them valuable for research in magnetism and spintronics.

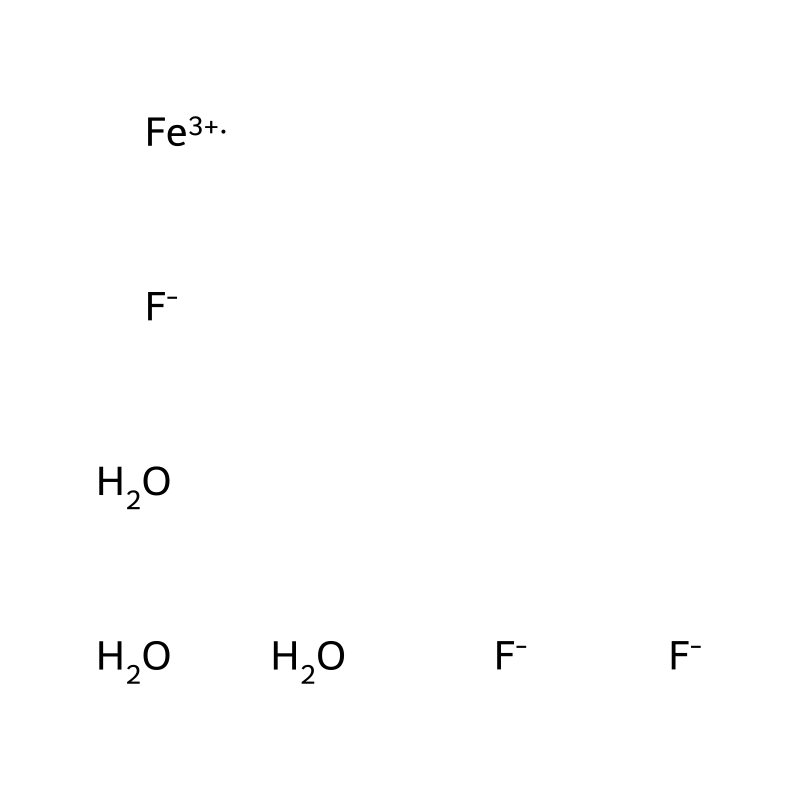

Iron(III) fluoride trihydrate, with the chemical formula , is an inorganic compound consisting of iron, fluorine, and water. It appears as pale brown to off-white crystalline solids and has a molar mass of approximately 166.89 g/mol . The compound is hygroscopic, meaning it readily absorbs moisture from the environment, and it exhibits antiferromagnetic properties due to the presence of high-spin iron(III) centers . Iron(III) fluoride trihydrate is primarily of interest in research and industrial applications rather than being commonly found in nature.

Iron(III) fluoride trihydrate is a mild irritant and should be handled with care.

Safety Concerns:

Precautionary Measures:

Please note:

- Specific data on toxicity is limited.

- The mechanism of action for its catalytic properties is an ongoing area of research.

Iron(III) fluoride trihydrate can be synthesized through several methods:

- Hydrothermal Synthesis: Reacting iron(III) chloride with hydrofluoric acid under controlled conditions allows for the formation of hydrated forms.

- Evaporation: The trihydrate can be crystallized from aqueous solutions of hydrofluoric acid containing iron ions at room temperature or elevated temperatures .

- Chemical Reaction: The anhydrous form can be prepared by treating anhydrous iron compounds with fluorine or by reacting iron(III) chloride with hydrogen fluoride:

Iron(III) fluoride trihydrate has several applications across various fields:

- Ceramics Production: It is primarily used in the manufacturing of ceramics, including porcelain and pottery .

- Catalysis: This compound serves as a catalyst in organic synthesis, particularly in cross-coupling reactions and chemoselective additions .

- Electrochemistry: Research indicates its potential use as a cathode material in lithium-ion batteries due to its lithiation properties .

Interaction studies involving iron(III) fluoride trihydrate focus on its reactivity with other chemical species. For example, it has been shown to interact with various acids and can serve as a fluoride acceptor in reactions involving xenon hexafluoride . Additionally, studies have explored its crystal growth kinetics in acidic environments, highlighting its behavior under different conditions .

Iron(III) fluoride trihydrate shares similarities with other metal fluorides but possesses unique characteristics that distinguish it. Below is a comparison table highlighting similar compounds:

| Compound Name | Chemical Formula | Molar Mass (g/mol) | Appearance | Unique Features |

|---|---|---|---|---|

| Iron(II) fluoride | FeF₂ | 83.84 | White crystalline | Lower oxidation state; less stable than FeF₃ |

| Iron(II, III) fluoride | FeF₃·FeF₂ | Variable | Varies | Mixed oxidation states; complex chemistry |

| Aluminum fluoride | AlF₃ | 83.98 | White powder | Used primarily in aluminum production |

| Calcium fluoride | CaF₂ | 78.08 | White crystalline | Naturally occurring mineral (fluorspar) |

Iron(III) fluoride trihydrate is unique due to its specific hydration state and applications in catalysis and ceramics, setting it apart from other metal fluorides .